molecular formula C12H12Cl2O2 B1430474 Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate CAS No. 119424-90-7

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate

Cat. No.: B1430474
CAS No.: 119424-90-7
M. Wt: 259.12 g/mol
InChI Key: YUGSBHRZJHUFOR-BQYQJAHWSA-N
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Description

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-dichlorophenyl)-2-methylprop-2-enoate
  • Ethyl 3-(2,6-dichlorophenyl)-2-methylpropanoate
  • Ethyl 3-(2,6-dichlorophenyl)-2-methylbut-2-enoate

Uniqueness

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl (E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGSBHRZJHUFOR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)Cl)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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